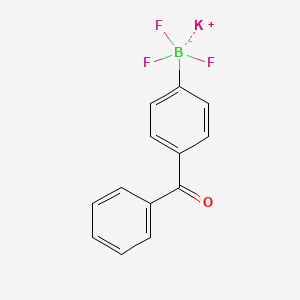

Potassium (4-benzoylphenyl)trifluoroborate

Description

BenchChem offers high-quality Potassium (4-benzoylphenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (4-benzoylphenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H9BF3KO |

|---|---|

Molecular Weight |

288.12 g/mol |

IUPAC Name |

potassium;(4-benzoylphenyl)-trifluoroboranuide |

InChI |

InChI=1S/C13H9BF3O.K/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9H;/q-1;+1 |

InChI Key |

PCFKDLZGORYWPK-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(F)(F)F.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Potassium (4-benzoylphenyl)trifluoroborate

Executive Summary

Potassium (4-benzoylphenyl)trifluoroborate represents a specialized class of organoboron reagents that bridges the gap between robust synthetic chemistry and chemical biology. Structurally, it combines a benzophenone moiety —a "privileged" pharmacophore for photoaffinity labeling (PAL)—with a trifluoroborate salt (

This guide details the synthesis, validation, and application of this compound. Unlike unstable boronic acids that are prone to protodeboronation and trimerization (boroxine formation), this trifluoroborate salt allows for indefinite shelf storage and precise stoichiometry in drug discovery workflows.

Part 1: Mechanistic Principles & Design

The Trifluoroborate Advantage

The synthesis relies on the thermodynamic driving force of the Boron-Fluorine bond. While Boron-Oxygen bonds (in boronic acids) are reversible and labile, the B-F bond is significantly stronger (

-

Reaction Type: Nucleophilic substitution at boron.[1]

-

Driving Force: Formation of the thermodynamically stable tetrahedral borate anion.

-

Selectivity: The reaction conditions (aqueous/alcoholic

) are mild enough to leave the ketone (benzophenone) functionality untouched, avoiding the need for protecting groups.

Photoaffinity Labeling (PAL) Mechanism

The 4-benzoylphenyl group acts as a "warhead" for target identification. Upon UV irradiation (350–365 nm), the benzophenone carbonyl undergoes an

Figure 1: Mechanistic pathway of Benzophenone-mediated Photoaffinity Labeling. The triplet diradical is the active species responsible for covalent capture of the biological target.

Part 2: Synthesis Protocol

Precursor Preparation (If not commercially sourced)

If 4-benzoylphenylboronic acid is unavailable, it must be synthesized via metal-halogen exchange from 4-bromobenzophenone .

-

Reagents: 4-Bromobenzophenone, Triisopropyl borate,

-Butyllithium ( -

Key Note: The ketone must be protected (e.g., as a ketal) or the reaction must be performed at cryogenic temperatures (

) with inverse addition to prevent nucleophilic attack on the carbonyl. Recommendation: Use the commercially available boronic acid to ensure high purity.

Core Synthesis: Conversion to Trifluoroborate

This protocol is adapted from the standard Molander method, optimized for aryl substrates with electron-withdrawing groups (ketones).

Reagents & Materials:

-

Substrate: 4-Benzoylphenylboronic acid (

equiv). -

Fluorinating Agent: Potassium Hydrogen Fluoride (

, -

Solvent System: Methanol (

) / Water ( -

Equipment: Plastic (polyethylene/polypropylene) reaction vessel. Glass is acceptable for short durations, but fluoride etches glass over time.

Step-by-Step Methodology:

-

Solubilization: In a plastic flask, suspend 4-benzoylphenylboronic acid (

equiv) in minimal -

Addition: Prepare a saturated aqueous solution of

(-

Observation: The reaction is slightly exothermic. A white precipitate (the product) typically begins to form immediately.

-

-

Reaction: Stir the suspension vigorously at room temperature for 1–2 hours.

-

Checkpoint: Monitor by TLC (the boronic acid streak will disappear, replaced by a baseline spot for the salt) or

NMR.

-

-

Concentration: Remove the bulk of the methanol under reduced pressure (Rotary Evaporator). Do not heat above

. -

Drying: You will be left with a wet solid consisting of the product and excess

. Dry this completely under high vacuum (lyophilization is preferred to remove water efficiently). -

Extraction (Purification):

-

Add Acetone to the dry solid. The trifluoroborate product is soluble in acetone; inorganic salts (

, -

Filter the mixture to remove the insoluble inorganic salts.

-

Concentrate the acetone filtrate to a minimal volume.

-

-

Precipitation: Pour the concentrated acetone solution into a large excess of Diethyl Ether or Pentane . The pure Potassium (4-benzoylphenyl)trifluoroborate will precipitate as a fluffy white solid.

-

Final Isolation: Filter the solid and dry under high vacuum.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |

| Yield | 85–95% | High atom economy. |

| Solubility | Acetone, Acetonitrile, DMSO | Insoluble in |

| Stability | Air/Moisture Stable | Indefinite shelf life at RT. |

| Characteristic quartet (coupling to | ||

| Upfield shift from boronic acid ( |

Part 3: Quality Control & Validation (Self-Validating Systems)

To ensure the protocol was successful, you must validate the transformation of the trigonal planar Boron (

NMR Validation Logic

- NMR: This is the definitive test.

-

NMR: Expect a signal at

Purity Check (Inorganic Salts)

If the yield is

-

Test: Dissolve a small sample in

-acetone. If the solution is cloudy, inorganic fluorides are present. Repeat the acetone extraction/ether precipitation step.

Figure 2: NMR-based logic tree for validating the structural integrity of the synthesized trifluoroborate.

Part 4: Application in Drug Discovery[5]

Suzuki-Miyaura Cross-Coupling

This reagent is primarily used to attach the photoaffinity tag to a drug scaffold.

-

Catalyst:

or Pd-RuPhos G3. -

Base:

or -

Solvent:

(10:1). Water is strictly required to facilitate the hydrolysis equilibrium.

Safety & Handling

-

KHF2 Toxicity: Potassium bifluoride releases HF upon contact with strong acids. Always handle with gloves and eye protection.

-

Glass Etching: While the final product is safe in glass, the reaction mixture (containing excess

) should be handled in plastic to prevent etching and silica contamination.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Boron Tree. The Journal of Organic Chemistry, 80(16), 7837–7848. Link

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

preparation of Potassium (4-benzoylphenyl)trifluoroborate from boronic acid

Technical Guide: Preparation of Potassium (4-benzoylphenyl)trifluoroborate

Part 1: Introduction & Strategic Utility

Potassium (4-benzoylphenyl)trifluoroborate (CAS: 1258238-88-8) is a robust, air-stable organoboron reagent that serves as a critical building block in medicinal chemistry and chemical biology. Unlike its boronic acid counterpart, which is prone to dehydration (forming boroxines) and oxidation, the trifluoroborate salt is indefinitely stable at room temperature.

Core Applications:

-

Photoaffinity Labeling (PAL): The benzophenone moiety acts as a privileged photo-crosslinker. Upon UV irradiation (~350–365 nm), it forms a diradical that covalently bonds to nearby C-H bonds, allowing researchers to map drug-binding sites in proteins.

-

Iterative Cross-Coupling: As a protected boron species, it tolerates harsh reaction conditions (e.g., oxidation, acidic workups) that would destroy a free boronic acid, releasing the reactive species only when subjected to specific hydrolysis conditions (e.g., slow release in Suzuki-Miyaura coupling).

Part 2: Reaction Mechanism & Theory

The conversion of (4-benzoylphenyl)boronic acid to its trifluoroborate salt is driven by the thermodynamic stability of the B–F bond. The reaction proceeds through a rapid equilibrium where the Lewis acidic boron center accepts fluoride ions.

Key Mechanistic Principles:

-

Lewis Acidity: The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack by fluoride (F⁻).

-

Equilibrium Displacement: The addition of potassium bifluoride (

) provides a source of acidic fluoride. As the trifluoroborate salt precipitates or is stabilized by the cation, the equilibrium shifts entirely to the product. -

Lattice Energy: The potassium cation (

) forms a tight ionic lattice with the

Diagram 1: Reaction Scheme & Mechanism

Caption: Transformation from planar sp2 boronic acid to tetrahedral sp3 trifluoroborate via fluoride insertion.

Part 3: Experimental Protocol

Safety Note: While

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Role |

| (4-Benzoylphenyl)boronic acid | 226.04 | 1.0 | Limiting Reagent |

| Potassium Bifluoride ( | 78.10 | 3.5 | Fluorinating Agent |

| Methanol (MeOH) | 32.04 | Solvent | Solubilizes organic substrate |

| Distilled Water ( | 18.02 | Solvent | Solubilizes inorganic salt |

Step-by-Step Procedure

-

Dissolution:

-

In a 100 mL round-bottom flask (or plastic Erlenmeyer), suspend (4-benzoylphenyl)boronic acid (1.0 g, 4.42 mmol) in Methanol (15 mL).

-

Stir until fully dissolved. The benzophenone moiety is lipophilic; if dissolution is slow, gently warm to 30°C.

-

-

Reagent Addition:

-

Prepare a saturated solution of

(1.21 g, 15.5 mmol, 3.5 equiv) in Distilled Water (4.5 mL). -

Critical Step: Add the aqueous

dropwise to the stirring boronic acid solution over 5 minutes. A white precipitate may begin to form immediately.

-

-

Reaction:

-

Stir the mixture vigorously at room temperature for 2 hours .

-

Self-Validation: Take a 50 µL aliquot, dilute with acetone-d6.

NMR should show a clean multiplet at ~ -142 ppm.[1] If starting material peaks (or free fluoride) are ambiguous, extend stirring.

-

-

Concentration & Drying:

-

Concentrate the mixture in vacuo (Rotary Evaporator) to remove Methanol. Do not evaporate to complete dryness; leave a wet slurry.

-

Note: High vacuum is not necessary yet; just remove the organic solvent to force precipitation.

-

-

Purification (The "Molander Wash"):

-

The residue contains the product and excess salts (

, -

Add Acetone (20 mL) to the residue. The product is soluble in acetone; inorganic salts are not.

-

Filter the suspension (using a plastic funnel if possible) to remove the insoluble inorganic salts. Collect the filtrate.

-

Concentrate the acetone filtrate to a minimum volume (~2-3 mL).[1]

-

-

Precipitation:

-

Add Diethyl Ether (20 mL) to the concentrated acetone solution to precipitate the pure potassium trifluoroborate.

-

Filter the white solid and wash with cold ether (2 x 10 mL).

-

Dry under high vacuum for 12 hours to remove trace water.

-

Diagram 2: Experimental Workflow

Caption: Purification strategy utilizing the differential solubility of trifluoroborates in acetone vs. inorganic salts.

Part 4: Characterization & Quality Control

Confirm identity using Nuclear Magnetic Resonance (NMR).[3] The solvent of choice for trifluoroborates is Acetone-d6 or DMSO-d6 .

| Technique | Expected Signal | Interpretation |

| ~ 2.0 - 4.0 ppm (q) | Characteristic quartet indicates B-F coupling ( | |

| ~ -140 to -145 ppm (m) | Diagnostic signal for | |

| Aromatic protons of the central phenyl ring. | ||

| Aromatic protons of the benzoyl group. | ||

| Melting Point | > 220 °C (dec) | Trifluoroborates typically decompose rather than melt cleanly. |

Part 5: Troubleshooting & Optimization

-

"Greasy" Substrate Issue:

-

The benzoylphenyl group is hydrophobic. If the initial boronic acid precipitates upon adding aqueous

, add more Methanol until the solution is clear. The reaction requires a homogeneous phase for the fluoride exchange to initiate efficiently.

-

-

Glass Etching:

-

If the reaction flask becomes cloudy/etched, you are generating excess HF. Ensure the stoichiometry is strictly 3.5 equiv. Neutralize waste with Calcium Chloride (

) to precipitate Calcium Fluoride (

-

-

Hydrolysis:

-

Trifluoroborates can slowly hydrolyze back to boronic acids in water. Avoid prolonged storage in aqueous solution. Store the solid in a desiccator.

-

References

-

Molander, G. A., & Biolatto, B. (2003). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." Journal of Organic Chemistry. Link[1]

-

Darses, S., & Genêt, J. P. (2008). "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews. Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

-

Molander, G. A., et al. (2013). "Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid." Journal of Organic Chemistry. (Provides specific NMR data for benzoyl derivatives). Link[1]

Sources

- 1. CAS [chemicalbook.com]

- 2. Trifluoroborate salts database [organoborons.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Site-Specific Photoaffinity Bioconjugation for the Creation of 89Zr-Labeled Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academia.edu [academia.edu]

Technical Guide: Synthesis of Potassium (4-Benzoylphenyl)trifluoroborate

From Boronic Acid Precursors to Robust Photoaffinity Probes

Executive Summary

This technical guide details the conversion of (4-benzoylphenyl)boronic acid into its corresponding potassium trifluoroborate salt. While the starting material serves as a classic photoaffinity probe (due to the benzophenone moiety), its utility is often limited by the inherent instability of the boronic acid group (protodeboronation, anhydride formation) and variable solubility.

Converting this precursor to the trifluoroborate derivative confers three critical advantages for drug discovery and chemical biology applications:

-

Enhanced Stability: Trifluoroborates are resistant to oxidative degradation and air/moisture exposure.

-

Stoichiometric Precision: Unlike boronic acids, which exist as equilibrium mixtures of monomers, dimers, and anhydrides (boroxines), trifluoroborates are discrete, weighable salts.

-

Solubility Profile: The ionic nature of the trifluoroborate improves solubility in polar organic solvents (MeOH, DMSO) while allowing for orthogonal purification strategies.

Mechanistic Principles

The conversion relies on the high affinity of fluoride for the empty

Reaction Pathway

The transformation proceeds via the stepwise displacement of hydroxyl ligands by fluoride ions. Potassium bifluoride (

Key Mechanistic Insight:

The reaction is an equilibrium process. In aqueous media, the equilibrium constant (

Figure 1: Stepwise fluorination mechanism. The acidic nature of KHF2 facilitates the dehydration steps.

Strategic Protocol

Safety Note:

Materials & Reagents

| Reagent | Role | Stoichiometry |

| (4-Benzoylphenyl)boronic acid | Substrate | 1.0 equiv |

| Potassium Bifluoride ( | Fluorinating Agent | 3.5 - 4.0 equiv |

| Methanol (MeOH) | Solvent | Volume A |

| Distilled Water ( | Co-solvent | Volume B (1:3 ratio with MeOH) |

| Acetone | Extraction Solvent | N/A |

| Diethyl Ether / Pentane | Precipitating Agent | N/A |

Step-by-Step Methodology

1. Solubilization

-

Dissolve (4-benzoylphenyl)boronic acid (1.0 equiv) in MeOH. Ensure complete dissolution. If the boronic acid contains significant boroxine (anhydride), mild heating (40 °C) or sonication may be required.

-

Note: The benzophenone moiety is hydrophobic; a high MeOH:Water ratio ensures the substrate stays in solution initially.

2. Fluorination

-

Prepare a saturated solution of

(4.0 equiv) in distilled water ( -

Add the aqueous

dropwise to the stirring boronic acid solution. -

Observation: A gelatinous precipitate (inorganic salts) may form transiently.

-

Stir vigorously at room temperature for 30–60 minutes. The reaction is typically fast.[1]

3. Concentration & Drying

-

Remove the MeOH under reduced pressure (Rotovap). Do not heat above 50 °C.

-

The remaining aqueous suspension contains the product and excess salts.

-

Remove the water either by lyophilization (freeze-drying) or by co-evaporation with acetonitrile/toluene if a lyophilizer is unavailable.

-

Critical Step: The solid must be completely dry before the next step.

4. Selective Extraction (The "Solubility Switch")

-

Suspend the dry white solid in Acetone .

-

Logic: Potassium aryl trifluoroborates are highly soluble in acetone. Inorganic fluorides (

, -

Filter the suspension (using a fritted funnel or Celite pad) to remove the inorganic salts.

-

Collect the clear acetone filtrate.

5. Precipitation & Isolation [2]

-

Concentrate the acetone filtrate to a minimum volume (until slightly cloudy).

-

Add Diethyl Ether (or Pentane) slowly to induce crystallization.

-

Filter the resulting white crystalline solid.[3]

-

Wash with cold ether and dry under high vacuum.

Process Control & Characterization

Validating the conversion requires monitoring the change in boron coordination geometry (from trigonal planar

NMR Spectroscopy

This is the primary method for confirmation.

-

NMR (Standard):

-

Starting Material: Broad singlet at

(characteristic of -

Product: Sharp quartet at

. The quartet arises from coupling to three equivalent

-

-

NMR:

-

Product: A characteristic signal around

to -

Fine Structure: Look for the 1:1:1:1 quartet (coupling to

, spin 3/2) superimposed with a smaller septet (coupling to

-

Mass Spectrometry (ESI)

-

Mode: Negative Ion Mode (ESI-).

-

Observation: Trifluoroborates ionize exceptionally well. You will observe the parent ion

. -

For (4-benzoylphenyl)BF3K: Look for

(Calculated for

Purity Check (Solubility Test)

-

Test: Dissolve a small amount in

. -

Result: The product should be insoluble . If it dissolves, you likely have residual boronic acid or boroxine.

-

Test: Dissolve in Acetone-

. -

Result: Should dissolve completely. Turbidity indicates residual inorganic fluorides (filtration step was inefficient).

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common synthesis issues.

Common Pitfalls

-

Etching Glass: The reaction generates HF in equilibrium. While usually negligible for short times, repeated use of the same glass flask will turn it opaque. Mitigation: Use a dedicated flask or plasticware.

-

"Oiling Out": Upon adding ether to the acetone solution, the product may separate as an oil rather than a solid. Mitigation: Scratch the glass side with a spatula, sonicate, or cool to -20 °C. Add the ether very slowly.

-

Benzophenone Reduction: The ketone in benzophenone is robust to

. However, avoid adding strong reducing agents or hydrides. The photo-stability is a concern; protect the reaction vessel from strong UV light (fume hood lights are generally fine, but avoid direct sunlight) to prevent premature photo-crosslinking or degradation [3].

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[4][5] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[4][5] [Link]

-

Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[6][7] Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Dounay, A. B., et al. (2016). Photoaffinity Labeling in Drug Discovery: Photolabeling of the G Protein-Coupled Receptor S1P1. Journal of Medicinal Chemistry, 59(23), 10571–10585. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. academia.edu [academia.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

An In-depth Technical Guide to the Characterization of Potassium (4-benzoylphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Potassium (4-benzoylphenyl)trifluoroborate

Potassium (4-benzoylphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have garnered significant attention in modern organic synthesis due to their enhanced stability compared to their boronic acid counterparts.[1] Unlike boronic acids, which can be challenging to purify and may have uncertain stoichiometry, potassium organotrifluoroborates are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[1][2] This stability makes them highly valuable reagents in multi-step synthetic sequences.

The (4-benzoylphenyl) moiety is of particular interest in medicinal chemistry. The benzophenone scaffold is a common structural motif in a variety of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Consequently, Potassium (4-benzoylphenyl)trifluoroborate serves as a key building block for the introduction of this pharmacologically relevant group into complex molecules, primarily through transition-metal-catalyzed cross-coupling reactions.[5]

This guide provides a comprehensive overview of the characterization of Potassium (4-benzoylphenyl)trifluoroborate, from its synthesis to its detailed spectroscopic and physical analysis. The methodologies and expected data presented herein are based on established protocols for analogous potassium aryltrifluoroborates, providing a robust framework for researchers working with this specific compound.

Synthesis and Purification

The most common and straightforward method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). This conversion is typically high-yielding and results in a product that can be easily purified by recrystallization.

Experimental Protocol: Synthesis of Potassium (4-benzoylphenyl)trifluoroborate

This protocol is adapted from established procedures for the synthesis of potassium aryltrifluoroborates from arylboronic acids.

Materials:

-

(4-benzoylphenyl)boronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve (4-benzoylphenyl)boronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.

-

A white precipitate should form upon addition. Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water and then with diethyl ether to remove any unreacted starting material and byproducts.

-

For further purification, the crude product can be recrystallized from an acetone/water mixture. Dissolve the solid in a minimal amount of hot acetone and add water dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

Caption: Synthetic workflow for Potassium (4-benzoylphenyl)trifluoroborate.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of Potassium (4-benzoylphenyl)trifluoroborate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For potassium organotrifluoroborates, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are all informative. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the good solubility of these salts in this solvent.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings. The protons on the phenyl ring attached to the trifluoroborate group will likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons of the benzoyl group will exhibit a more complex pattern of multiplets.

¹³C NMR: The carbon NMR spectrum will display resonances for all the carbon atoms in the molecule. The carbon atom directly bonded to the boron will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR: The ¹¹B NMR spectrum is characteristic for the trifluoroborate moiety. A single, often broad, signal is expected in the range of δ 3-6 ppm. The chemical shift is influenced by the electronic nature of the aryl substituent.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a clear signature for the trifluoroborate group, with a characteristic signal typically appearing in the range of -130 to -145 ppm.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H | 7.0 - 8.0 | Aromatic protons, distinct patterns for both rings. |

| ¹³C | 120 - 170 | Aromatic and carbonyl carbons. Broad signal for C-B. |

| ¹¹B | 3 - 6 | A single, potentially broad, signal. |

| ¹⁹F | -130 to -145 | A single, sharp signal characteristic of the BF₃⁻ group. |

| Table 1: Predicted NMR Spectroscopic Data for Potassium (4-benzoylphenyl)trifluoroborate in DMSO-d₆. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Potassium (4-benzoylphenyl)trifluoroborate is expected to show strong absorptions corresponding to the B-F and C=O stretching vibrations.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1650 - 1670 |

| B-F Stretch | 1000 - 1100 |

| C-B Stretch | 700 - 800 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Table 2: Predicted IR Absorption Frequencies for Potassium (4-benzoylphenyl)trifluoroborate. |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is the most suitable technique for the analysis of potassium organotrifluoroborates. The spectrum is expected to show the molecular anion [M-K]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Ion: [C₁₃H₁₀BF₃O]⁻

Physical Properties

The physical properties of Potassium (4-benzoylphenyl)trifluoroborate are important for its handling, storage, and application in chemical reactions.

| Property | Expected Value/Observation |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Expected to be high, likely >250 °C (decomposes). The precursor, (4-benzoylphenyl)boronic acid, has a melting point of 204-212 °C.[6] |

| Solubility | Soluble in polar aprotic solvents like DMSO, DMF, and acetone. Sparingly soluble in water and alcohols. Insoluble in nonpolar organic solvents like hexanes and diethyl ether. |

| Stability | Air- and moisture-stable crystalline solid. Can be stored at room temperature for extended periods. |

| Table 3: Predicted Physical Properties of Potassium (4-benzoylphenyl)trifluoroborate. |

Reactivity and Applications

Potassium (4-benzoylphenyl)trifluoroborate is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

The benzophenone moiety within the molecule also offers a reactive handle for further chemical transformations. The ketone functionality can undergo a variety of reactions, such as reduction to an alcohol or conversion to an oxime.

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

The presence of the benzophenone core makes this reagent particularly attractive for the synthesis of compounds with potential applications in photochemistry and as photoaffinity labels in chemical biology.[8] Benzophenones are known to act as photosensitizers and can be used to study protein-ligand interactions.[8]

Safety and Handling

Potassium (4-benzoylphenyl)trifluoroborate should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. While generally stable, it should be stored in a cool, dry place away from strong oxidizing agents. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. Based on data for similar compounds, it may cause skin and eye irritation.[9][10]

Conclusion

Potassium (4-benzoylphenyl)trifluoroborate is a stable and versatile building block for organic synthesis, offering a convenient route to introduce the medicinally relevant benzophenone scaffold into a wide range of molecules. Its characterization relies on a suite of standard analytical techniques, with NMR and IR spectroscopy providing key structural information. The predictable reactivity of this compound in Suzuki-Miyaura cross-coupling reactions, coupled with its inherent stability, makes it a valuable tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge for the effective handling, characterization, and application of this important synthetic intermediate.

References

-

Diaryl ketones are an important scaffold in drug discovery due to their prevalence in naturally occurring bioactive compounds. This review discusses molecules containing the benzophenone moiety that have potent biological activity. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

-

Fungi are some of the most fundamental and optimistic sources of bio-metabolites, apparently due to the biodiversity and chemical divergence of their metabolites that could be employed for pharmacological applications and drug discovery. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

-

High-Purity Benzophenone Derivatives for Pharmaceutical Applications. (2025, July 2). Jingye Pharma. Retrieved March 7, 2026, from [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010, November 1). PubMed Central. Retrieved March 7, 2026, from [Link]

-

Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (2020, May 13). MDPI. Retrieved March 7, 2026, from [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009, November 1). Current Opinion in Drug Discovery & Development. Retrieved March 7, 2026, from [Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (2007, December 21). ACS Publications. Retrieved March 7, 2026, from [Link]

-

Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. (2010, November 19). PubMed Central. Retrieved March 7, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (2001, December 8). Organic Letters. Retrieved March 7, 2026, from [Link]

-

Potassium (4-(benzyloxy)phenyl)trifluoroboranuide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009, November). Current opinion in drug discovery & development. Retrieved March 7, 2026, from [Link]

-

Conversion of carboxylic acids to potassium acyltrifluoroborates (KATs) by Cu-catalyzed borylation of mixed anhydrides. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]

- 6. Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of Potassium (4-benzoylphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, prized for their stability, ease of handling, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. Their increasing application in the synthesis of complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of their structural and spectroscopic properties. This guide provides an in-depth technical overview of the Nuclear Magnetic Resonance (NMR) data for Potassium (4-benzoylphenyl)trifluoroborate, a key building block in various synthetic endeavors. As a senior application scientist, the following sections synthesize established spectroscopic principles with practical, field-proven insights to facilitate the accurate and efficient characterization of this important compound and its analogs.

Introduction to Potassium (4-benzoylphenyl)trifluoroborate

Potassium (4-benzoylphenyl)trifluoroborate is a white, crystalline solid that is typically stable to air and moisture, a significant advantage over many other organoboron reagents.[1][2] This stability allows for its convenient storage and handling in a laboratory setting. The presence of the benzoyl group provides a valuable functional handle for further synthetic transformations, while the trifluoroborate moiety serves as a robust partner in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3]

The core structure consists of a phenyl ring substituted with a benzoyl group at the para position and a trifluoroborate group. This arrangement of functional groups gives rise to a distinct NMR spectroscopic signature, which is the focus of this guide.

Caption: Molecular structure of Potassium (4-benzoylphenyl)trifluoroborate.

General Principles of NMR Spectroscopy for Organotrifluoroborates

The NMR characterization of potassium organotrifluoroborates involves the analysis of multiple nuclei, primarily ¹H, ¹³C, ¹⁹F, and ¹¹B. Each of these provides unique and complementary information about the molecular structure.

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern of the phenyl ring.

-

¹³C NMR: Reveals the carbon framework of the molecule. The chemical shift of the carbon atom directly bonded to the boron is a key diagnostic signal, though it is often broadened due to quadrupolar relaxation of the attached boron nucleus.[4]

-

¹⁹F NMR: This is a highly sensitive nucleus with a wide chemical shift range, making it an excellent tool for characterizing organotrifluoroborates. The fluorine atoms attached to the boron typically give rise to a single, often broad, resonance.[3]

-

¹¹B NMR: Directly probes the boron center. The chemical shift and signal multiplicity (if coupling to fluorine is resolved) provide direct evidence for the trifluoroborate moiety.[3]

Predicted NMR Data for Potassium (4-benzoylphenyl)trifluoroborate

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings. The protons on the phenyl ring bearing the trifluoroborate group will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the benzoyl group's phenyl ring will exhibit a more complex pattern, likely a combination of multiplets.

Table 1: Predicted ¹H NMR Data for Potassium (4-benzoylphenyl)trifluoroborate (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | m | 4H | Protons ortho to carbonyl and protons ortho to BF₃K |

| ~ 7.5 - 7.7 | m | 5H | Remaining aromatic protons |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display resonances for all carbon atoms in the molecule. The carbonyl carbon will be observed at a characteristic downfield chemical shift. The carbon atom attached to the boron (C-BF₃) is expected to be a broad signal due to quadrupolar relaxation.

Table 2: Predicted ¹³C NMR Data for Potassium (4-benzoylphenyl)trifluoroborate (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O |

| ~ 140-150 (broad) | C-BF₃ |

| ~ 128 - 138 | Aromatic CH and C-C=O |

| ~ 130 | Aromatic CH |

Predicted ¹⁹F and ¹¹B NMR Data

The ¹⁹F and ¹¹B NMR spectra are diagnostic for the trifluoroborate group.

Table 3: Predicted ¹⁹F and ¹¹B NMR Data for Potassium (4-benzoylphenyl)trifluoroborate (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹⁹F | ~ -135 to -145 | broad singlet | Referenced to an external standard like CF₃CO₂H.[3] |

| ¹¹B | ~ 3 to 7 | broad singlet or quartet | Referenced to an external standard like BF₃·Et₂O.[3] The multiplicity may not always be resolved due to rapid quadrupolar relaxation. |

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR data for potassium organotrifluoroborates requires careful attention to experimental parameters. The following protocol is based on established methods for similar compounds.[3][4]

Sample Preparation

-

Solvent Selection: Potassium organotrifluoroborates are generally soluble in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve a wide range of these salts.[3][4]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For ¹H and ¹³C NMR, the residual solvent peak of DMSO-d₆ can be used as an internal reference (δ 2.50 for ¹H and δ 39.52 for ¹³C).[6] For ¹⁹F and ¹¹B NMR, external standards are typically used.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

Table 4: Recommended NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR | ¹¹B NMR |

| Pulse Angle | 45° | 30° | 30° | 90° |

| Acquisition Time | ~ 3-4 s | ~ 1-2 s | ~ 1 s | ~ 0.1-0.5 s |

| Relaxation Delay | 1-2 s | 2 s | 1-2 s | 0.5-1 s |

| Number of Scans | 16-64 | 1024-4096 | 16-64 | 256-1024 |

| Spectral Width | ~ 15 ppm | ~ 250 ppm | ~ 200 ppm | ~ 300 ppm |

Note on ¹¹B NMR: A modified pulse sequence may be necessary to improve resolution and observe ¹¹B-¹⁹F coupling constants.[3]

Workflow for NMR Analysis of Potassium (4-benzoylphenyl)trifluoroborate

Caption: A typical experimental workflow for the NMR analysis of Potassium (4-benzoylphenyl)trifluoroborate.

Applications in Drug Development and Research

Potassium (4-benzoylphenyl)trifluoroborate serves as a valuable building block in medicinal chemistry and materials science. The benzophenone moiety is a well-known photophore and can be used to introduce photo-crosslinking capabilities into molecules. In drug development, this compound can be used in the synthesis of complex molecular architectures through Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates.[3] The stability and ease of handling of this reagent make it particularly suitable for high-throughput screening and library synthesis efforts.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR spectroscopic data for Potassium (4-benzoylphenyl)trifluoroborate, grounded in the analysis of closely related analogs and established NMR principles for organotrifluoroborates. By following the detailed experimental protocols and workflow, researchers, scientists, and drug development professionals can confidently characterize this important synthetic building block and its derivatives. The predictive nature of the data presented herein serves as a robust starting point for spectral interpretation, facilitating the acceleration of research and development in the many fields that utilize this versatile class of compounds.

References

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Organic Syntheses Procedure. (n.d.). Potassium 1-naphthyltrifluoroborate. [Link]

-

BF3K SI ChemSci Revisions Combined - The Royal Society of Chemistry. (n.d.). [Link]

-

Kabalka, G. W., & Mereddy, A. R. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(8), 1573–1575. [Link]

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

PubChem. (n.d.). Potassium 4-acetylphenyltrifluoroborate. [Link]

-

Lee, C. F., Liu, F. L., & Batey, R. A. (2014). Potassium {4-[(3S,6S,9S)-3,6-dibenzyl-9-isopropyl-4,7,10-trioxo-11–oxa-2,5,8-triazadodecyl]phenyl}trifluoroborate. Molbank, 2014(2), M820. [Link]

-

Al-Masum, M. (2006). Microwave-Enhanced Chemistry of Organotrifluoroborates. CORE. [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Chen, Y. C., Lo, L. C., & Lin, C. C. (2020). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 12(11), 2748. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium Phenyltrifluoroborate. ResearchGate. [Link]

-

PubChem. (n.d.). Potassium 4-formylphenyltrifluoroborate. [Link]

-

SpectraBase. (n.d.). POTASSIUM-CIS-2-BENZYLCYCLOPROPYL-TRIFLUOROBORATE. [Link]

-

SpectraBase. (n.d.). Potassium 3-nitrophenyltrifluoroborate. [Link]

-

PubChem. (n.d.). Potassium (4-(benzyloxy)phenyl)trifluoroboranuide. [Link]

-

San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). Potassium vinyltrifluoroborate. [Link]

-

PubChemLite. (n.d.). Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate. [Link]

-

KANTO. (n.d.). Potassium Organotrifluoroborates. [Link]

-

University of California, San Diego. (n.d.). ¹⁹F NMR Reference Standards. [Link]

-

AMI Scientific. (n.d.). Potassium (4-Acetylphenyl)Trifluoroborate TCI Analytical reagent. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potassium 4-acetylphenyltrifluoroborate | C8H7BF3KO | CID 23665673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Stability of Potassium (4-benzoylphenyl)trifluoroborate: An In-Depth Technical Guide

Executive Summary

Potassium (4-benzoylphenyl)trifluoroborate (CAS: 850623-47-1) represents a specialized class of bifunctional reagents merging the bioorthogonal utility of organotrifluoroborates with the photoactivatable cross-linking capability of benzophenone .

This guide addresses the critical stability parameters of this compound, which are governed by two distinct reactivity profiles: the hydrolytic susceptibility of the trifluoroborate (

Part 1: Chemical Identity & Physicochemical Core

| Property | Data |

| Chemical Name | Potassium (4-benzoylphenyl)trifluoroborate |

| CAS Number | 850623-47-1 |

| Molecular Formula | |

| Molecular Weight | 290.13 g/mol |

| Solubility | High: DMSO, Methanol, Acetone, Water (pH > 7).[1] Low: |

| Appearance | White to off-white crystalline solid |

| Primary Utility | Photoaffinity labeling, Suzuki-Miyaura cross-coupling, Bioorthogonal chemistry |

Part 2: Stability Profile - The Core Analysis

The stability of Potassium (4-benzoylphenyl)trifluoroborate is not binary; it is a dynamic equilibrium influenced by environmental factors. The compound faces two primary degradation vectors: Hydrolytic Deconstitution and Photochemical Activation .

Hydrolytic Stability (The Acid-Base Paradox)

Unlike boronic acids, which are prone to dehydration (trimerization to boroxines) and oxidation, potassium organotrifluoroborates are kinetically stable in air and moisture. However, in solution, they exist in equilibrium with their hydrolyzed species.

-

Mechanism: The degradation is initiated by the loss of a fluoride ion, a process that is acid-catalyzed. In acidic media (pH < 5), the equilibrium shifts rapidly towards the boronic acid species via a difluoroborane intermediate.

-

The "Slow Release" Phenomenon: In neutral to basic aqueous solutions (pH 7–10), the hydrolysis is significantly retarded. The high bond energy of B-F (approx. 183 kcal/mol) ensures the trifluoroborate remains intact unless driven by protonation or fluoride sequestration (e.g., by silyl groups or glass surfaces over long durations).

-

Critical Insight: The benzoyl electron-withdrawing group on the phenyl ring slightly decreases the electron density at the boron center, theoretically making the C-B bond more robust against oxidative cleavage compared to electron-rich aryl trifluoroborates, but potentially increasing susceptibility to nucleophilic attack (hydrolysis) under forcing conditions.

Photostability (The UV Threshold)

The benzophenone moiety is a classic triplet-state photo-crosslinker.

-

Activation Window: Stable under ambient visible light. Activation occurs specifically upon irradiation at 350–360 nm .

-

Degradation Pathway: Upon UV exposure, the carbonyl oxygen transitions to an

triplet state ( -

Risk Factor: In the solid state, the lattice energy restricts radical mobility, granting high stability. In solution, accidental exposure to UV sources (e.g., unshielded fluorescent hood lights) can trigger "blind" cross-linking or solvent insertion, rendering the probe inactive before use.

Thermal & Oxidative Stability

-

Thermal: The salt nature provides a high melting point (>200°C). It is thermally stable for standard synthetic manipulations (reflux in alcohols/water) provided the pH is controlled.

-

Oxidative: The C-B bond is stable to atmospheric oxygen. Unlike boronic acids, it does not require inert atmosphere storage unless in solution for extended periods.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual degradation pathways that must be mitigated during handling.

Figure 1: Dual degradation pathways showing hydrolytic deconstitution (acid-mediated) and photochemical activation (UV-mediated).

Part 4: Handling & Storage Protocols (Self-Validating)

To ensure scientific integrity, researchers must adopt a "Trust but Verify" approach. The following protocols are designed to be self-validating.

Storage Hierarchy

-

Primary: Solid state, stored in amber glass vials (UV protection).

-

Environment: Desiccator or inert gas glovebox preferred to prevent moisture absorption (hygroscopicity of potassium salts).

-

Temperature: 4°C is sufficient; -20°C is optimal for long-term (>6 months) banking.

Experimental Workflow: The "Check-Point" System

Figure 2: Quality Control Decision Tree for verifying reagent integrity prior to application.

Protocol 1: Purity Validation via 19F NMR

Rationale: 19F NMR is the most sensitive tool for detecting hydrolysis. The trifluoroborate group gives a distinct signal, whereas free fluoride (hydrolysis byproduct) shifts significantly.

-

Sample Prep: Dissolve ~5 mg of compound in 0.6 mL of d6-Acetone or d6-DMSO . Avoid CDCl3 (often acidic due to decomposition).

-

Acquisition: Run a standard non-decoupled 19F scan.

-

Validation Criteria:

-

Target Signal: A chemically equivalent signal around -140 to -143 ppm (often a broad quartet due to

- -

Contaminant Signal: A sharp singlet at -120 to -150 ppm (depending on solvent/pH) indicates free fluoride (

) or -

Action: If free fluoride is >5%, recrystallize from Acetone/Ether.

-

Protocol 2: Solution Preparation for Photoaffinity Labeling

Rationale: Preventing premature activation and hydrolysis during biological assays.

-

Solvent: Prepare stock solutions in anhydrous DMSO .

-

Container: Use amber Eppendorf tubes or wrap clear tubes in aluminum foil immediately.

-

Buffer Compatibility: When diluting into aqueous buffer, ensure pH is 7.4–8.0 (PBS or HEPES). Avoid acetate buffers (pH < 5).

-

Timing: Prepare aqueous dilutions immediately before use. Do not store aqueous solutions overnight.

Part 5: References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2] Accounts of Chemical Research. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters. [Link]

Sources

Potassium (4-benzoylphenyl)trifluoroborate: Physical Properties, Mechanistic Insights, and Applications in Drug Development

Executive Summary

In the landscape of modern synthetic chemistry and chemical biology, Potassium (4-benzoylphenyl)trifluoroborate (CAS: 1258238-88-8) has emerged as a highly versatile, dual-functional reagent. It acts simultaneously as a robust organoboron nucleophile for late-stage palladium-catalyzed cross-coupling and as a premier synthon for introducing a benzophenone photophore into complex molecular scaffolds[1][2].

This technical guide provides an in-depth analysis of the physicochemical properties of Potassium (4-benzoylphenyl)trifluoroborate, the mechanistic causality behind its superior stability compared to traditional boronic acids, and standardized protocols for its application in Suzuki-Miyaura cross-coupling and photoaffinity labeling (PAL) workflows.

Physicochemical Profiling and Structural Stability

The utility of Potassium (4-benzoylphenyl)trifluoroborate is fundamentally rooted in its physicochemical properties. Traditional boronic acids[Ar-B(OH)₂] are plagued by thermodynamic instability; they exist in an unpredictable equilibrium with their dehydrated boroxine trimers and possess a vacant p-orbital on the boron atom, making them susceptible to atmospheric oxidation and protodeboronation.

By converting the boronic acid into a potassium trifluoroborate salt, the boron center becomes fully saturated and sp³-hybridized. This tetrahedral geometry eliminates the vacant p-orbital, rendering the compound indefinitely stable to air, moisture, and ambient light[3][4].

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Potassium (4-benzoylphenyl)trifluoroborate |

| CAS Registry Number | 1258238-88-8 |

| Molecular Formula | C₁₃H₉BF₃KO |

| Molecular Weight | 288.12 g/mol |

| Appearance | White to off-white free-flowing crystalline powder |

| Melting Point | >250 °C (Decomposes before melting) |

| Solubility Profile | Soluble in polar protic/aprotic solvents (MeOH, EtOH, DMSO, MeCN, H₂O). Insoluble in non-polar solvents (hexane, diethyl ether, DCM). |

| Storage Conditions | Room temperature; stable under ambient atmosphere. |

Mechanistic Insights: The Trifluoroborate Advantage

The "Slow-Release" Hydrolysis Mechanism

Potassium organotrifluoroborates are not the active transmetalating species in Suzuki-Miyaura couplings. Instead, they serve as a stable reservoir. Under the aqueous basic conditions typical of cross-coupling reactions, the –BF₃K group undergoes a controlled, stepwise hydrolysis to generate the active boronic acid [Ar-B(OH)₂][5].

This "slow-release" mechanism is critical for reaction efficiency. By maintaining a low, steady-state concentration of the active boronic acid in the reaction mixture, the kinetic pathway heavily favors transmetalation with the Pd(II) intermediate over deleterious side reactions, such as oxidative homocoupling or protodeboronation[5][6].

Figure 1: Slow-release hydrolysis and transmetalation mechanism of potassium organotrifluoroborates.

Applications in Chemical Biology: Photoaffinity Labeling (PAL)

Beyond its utility as a cross-coupling reagent, the 4-benzoylphenyl moiety is a privileged photophore used extensively in target identification and chemical proteomics[2][7].

Photophysics of Benzophenone

When a small molecule drug or probe tagged with the 4-benzoylphenyl group binds to its biological target, it can be covalently trapped via UV irradiation. Benzophenone is excited at ~350–365 nm , a critical advantage because this longer wavelength avoids the background phototoxicity and macromolecular damage (e.g., to DNA and native proteins) associated with shorter UV wavelengths used for diazirines or aryl azides[7][8].

Upon irradiation, the carbonyl oxygen undergoes an

Figure 2: Workflow of benzophenone-mediated photoaffinity labeling (PAL) for target identification.

Experimental Protocols

Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling

This protocol utilizes the stability of the trifluoroborate salt to append a benzophenone photophore onto an aryl halide scaffold.

Reagents:

-

Aryl bromide/iodide (1.0 equiv)

-

Potassium (4-benzoylphenyl)trifluoroborate (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

Solvent: Toluene / H₂O (10:1 v/v)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Potassium (4-benzoylphenyl)trifluoroborate, Pd(dppf)Cl₂, and K₂CO₃.

-

Degassing (Critical Step): Add the Toluene/H₂O solvent mixture. Seal the flask with a rubber septum and sparge the solution with ultra-pure Argon or Nitrogen gas for 15 minutes. Causality: Removing dissolved oxygen prevents the irreversible oxidation of the active Pd(0) catalytic species to inactive Pd(II) oxides.

-

Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 12–18 hours. The biphasic nature requires high shear to ensure adequate mass transfer between the aqueous base (driving hydrolysis) and the organic phase (where transmetalation occurs).

-

Monitoring: Monitor reaction progress via TLC or LC-MS. The slow-release nature of the trifluoroborate means the active boronic acid spot will remain faint throughout the reaction.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography to isolate the benzophenone-tagged product.

Protocol 2: Photocrosslinking and Target Identification Workflow

This protocol describes the in vitro covalent capture of a protein target using a synthesized benzophenone-probe.

Step-by-Step Methodology:

-

Incubation: Incubate the biological sample (e.g., cell lysate or recombinant protein, 1–2 mg/mL) with the benzophenone-tagged probe (1–10 µM final concentration) in a suitable physiological buffer (e.g., PBS, pH 7.4) for 30–60 minutes at 4 °C or 37 °C to establish binding equilibrium.

-

UV Irradiation: Transfer the sample to a shallow, UV-transparent multi-well plate. Place the plate on an ice bath (to prevent thermal denaturation of proteins). Irradiate the sample using a UV lamp centered at 365 nm (e.g., 100 W long-wave UV lamp) at a distance of ~5 cm for 15–30 minutes.

-

Quenching & Lysis: Quench the reaction by adding an equal volume of 2X Laemmli sample buffer containing reducing agents (DTT or β-mercaptoethanol). Boil at 95 °C for 5 minutes to denature the proteins.

-

Downstream Analysis: Resolve the crosslinked protein-probe complexes using SDS-PAGE. If the probe contains a secondary reporter tag (e.g., an alkyne for CuAAC click chemistry with a fluorophore or biotin), perform the click reaction prior to in-gel fluorescence scanning or streptavidin-based affinity enrichment for subsequent LC-MS/MS proteomics analysis[10].

References

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society (via ResearchGate). Available at:[Link]

-

Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. Available at: [Link]

-

Photoaffinity labeling in target- and binding-site identification. PMC - NIH. Available at:[Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. Available at:[Link]

-

Benzophenone and its analogs bind to human glyoxalase 1. PMC - NIH. Available at:[Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed - NIH. Available at:[Link]

-

Probing Proteomes with Benzophenone Photoprobes. Springer Nature Experiments. Available at:[Link]

-

Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

- 1. Potassium (4-benzylphenyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 2. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Application of Novel Aryltrifluoroborate Reagents in Drug Discovery

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern pharmaceutical synthesis. However, the traditional reliance on boronic acids presents significant operational bottlenecks, including spontaneous dehydration to boroxines, difficult purification, and susceptibility to protodeboronation. The discovery and development of potassium aryltrifluoroborates (

This technical guide explores the mechanistic advantages, comparative data, and self-validating experimental protocols for deploying aryltrifluoroborate reagents in drug discovery workflows.

The Mechanistic Paradigm: The "Undercover Agent"

The primary advantage of potassium aryltrifluoroborates over traditional boronic acids is their unique reaction kinetics. Aryltrifluoroborates do not undergo direct transmetalation with palladium complexes. Instead, they function as "undercover agents" that undergo a slow, controlled, in situ hydrolysis to release the active boronic acid species[1].

Causality of the Slow-Release Mechanism: Because the hydrolysis of the trifluoroborate anion is the rate-limiting step, the steady-state concentration of the highly reactive boronic acid remains exceptionally low throughout the reaction[1]. This controlled release is critical for complex drug discovery syntheses because it virtually eliminates competing side reactions, such as homocoupling and premature protodeboronation, which typically plague electron-poor or sterically hindered boronic acids.

Mechanistic pathway of slow-release hydrolysis in aryltrifluoroborate cross-coupling.

Comparative Analysis of Organoboron Reagents

To justify the transition to aryltrifluoroborates in a drug discovery setting, it is essential to evaluate their physicochemical properties against legacy reagents. The table below summarizes the quantitative and qualitative data driving this shift.

| Reagent Class | Bench Stability | Atom Economy | Purification Method | Reactivity & Functional Group Tolerance |

| Boronic Acids | Low (Forms Boroxines) | High | Difficult (Streaks on | High, but prone to homocoupling and protodeboronation. |

| Boronate Esters | Moderate to High | Low (High MW byproducts) | Easy (Column Chromatography) | Moderate; requires harsh activation for sterically hindered substrates. |

| Aryltrifluoroborates | Very High (Indefinite) | High | Very Easy (Crystallization) | High; tolerates aldehydes, ketones, and acidic protons [2]. |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step through distinct physical or analytical cues.

Protocol A: Synthesis of Potassium 1-Naphthyltrifluoroborate

This protocol utilizes potassium hydrogen fluoride (

Step-by-Step Methodology:

-

Preparation: Equip a 1-L round-bottomed flask (or Nalgene® bottle) with a PTFE-coated magnetic stir bar.

-

Causality: The use of PTFE or Nalgene is highly recommended because the reaction generates trace amounts of hydrofluoric acid (HF) in situ, which can etch standard borosilicate glassware[3].

-

-

Solubilization: Dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol. Cool the solution to 5 °C using an ice bath.

-

Causality: Methanol perfectly solubilizes the boronic acid while remaining miscible with the aqueous fluoride source. Cooling is required to control the exothermic fluorination process.

-

-

Fluorination: Slowly add a saturated aqueous solution of

(3.0 equiv) in 5 portions over 10 minutes.-

Causality:

acts as a dual-purpose reagent, providing both the fluoride ions necessary to form the tetra-coordinate boron anion and the potassium counterion required for precipitation[3].

-

-

Self-Validation Check: Within minutes, observe the formation of a thick, white slurry.

-

Validation: This precipitation is the thermodynamic sink of the reaction. The insolubility of the product drives the equilibrium completely to the right, preventing the formation of boroxines.

-

-

Isolation: Filter the solid and wash sequentially with cold methanol and ether, then dry under a high vacuum.

-

Validation: Analyze via

-NMR. A sharp multiplet around

-

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aryltrifluoroborates exhibit superior nucleophilicity compared to organoboranes, making them highly valuable for

Step-by-Step Methodology:

-

Reaction Assembly: In a sealed tube, combine potassium phenyltrifluoroborate (1.0 equiv), benzyl bromide (1.0 equiv),

(3.0 equiv), and -

Solvent Addition: Add a biphasic solvent mixture of THF/

(10:1).-

Causality: The inclusion of water is an absolute, non-negotiable requirement. Without water, the aryltrifluoroborate cannot undergo the slow hydrolysis required to generate the transmetalating active boronic acid species[2].

-

-

Heating: Purge with

, seal the tube, and stir at 77 °C for 23 hours.-

Causality: The sealed environment prevents the evaporation of THF, while the

atmosphere protects the sensitive Pd(0) intermediates from oxidative degradation.

-

-

Workup & Validation: Cool to room temperature, dilute with water, and extract with

.-

Validation: Monitor the organic layer via GC-MS or TLC. The complete disappearance of the benzyl bromide peak confirms the successful cross-coupling.

-

Advanced Applications: Late-Stage Functionalization & PET Imaging

The robust nature of the

-

Late-Stage Functionalization: Aryltrifluoroborates can be functionalized via Wittig reactions, oxidations, and reductions without cleaving the carbon-boron bond[4]. This allows medicinal chemists to build complex, target-specific scaffolds before executing a final cross-coupling step.

-

In Vivo PET Imaging (

-Radiolabeling): The aryltrifluoroborate moiety has revolutionized Positron Emission Tomography (PET) tracer synthesis. The arylboronate precursor can capture aqueous

End-to-end workflow for aryltrifluoroborate integration in drug discovery and PET imaging.

Conclusion

The discovery and integration of novel aryltrifluoroborate reagents have systematically resolved the historical limitations of Suzuki-Miyaura cross-couplings. By leveraging their unique slow-release hydrolysis mechanism, high atom economy, and exceptional bench stability, pharmaceutical researchers can achieve unprecedented functional group tolerance. Furthermore, their emerging role in

References

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. NIH.gov.[Link]

-

Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. ResearchGate.[Link]

-

10 - Organic Syntheses Procedure (Potassium 1-Naphthyltrifluoroborate). OrgSyn.org.[Link]

-

Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. NIH.gov.[Link]

-

One-step and one-pot-two-step radiosynthesis of cyclo-RGD-18F-aryltrifluoroborate conjugates for functional imaging. PMC.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-step and one-pot-two-step radiosynthesis of cyclo-RGD-18F-aryltrifluoroborate conjugates for functional imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Potassium (4-benzoylphenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling Workflows

Executive Summary & Mechanistic Rationale

In modern drug discovery and chemical biology, the benzophenone moiety is a privileged structural motif. It is frequently utilized as a photoaffinity label (photophore) to map drug-target interactions covalently. However, installing this bulky, electron-deficient group via traditional Suzuki-Miyaura coupling using (4-benzoylphenyl)boronic acid presents significant synthetic challenges. Free boronic acids are notoriously prone to rapid protodeboronation, poor solubility profiles, and the formation of unreactive boroxine anhydrides during storage. (CAS: 1258238-88-8) offers a robust, self-validating alternative. Pioneered by , organotrifluoroborates are tetracoordinate, air- and moisture-stable salts that exist as free-flowing monomeric powders.

The core mechanistic advantage of this protocol lies in its behavior under aqueous basic conditions. The trifluoroborate group undergoes a controlled, slow hydrolysis to generate the active boronic acid in situ. This "slow-release" mechanism maintains a critically low steady-state concentration of the reactive boron species. By doing so, it drastically suppresses off-target protodeboronation and homocoupling pathways, driving the cross-coupling to high yields even when paired with sterically hindered or electronically deactivated aryl halides .

Catalytic Cycle & The "Slow-Release" Advantage

Catalytic cycle of Suzuki-Miyaura coupling via in situ BF3K hydrolysis.

Comparative Performance Data

To justify the selection of the trifluoroborate salt over the traditional boronic acid, the following empirical data summarizes their physicochemical and reactive profiles in standard coupling environments.

| Parameter | (4-Benzoylphenyl)boronic acid | Potassium (4-benzoylphenyl)trifluoroborate |

| Physical State | Amorphous solid, prone to boroxine formation | Highly crystalline, free-flowing monomeric powder |

| Bench Stability | Moderate (requires cold, anhydrous storage) | Excellent (indefinitely stable at room temperature) |

| Solubility | Soluble in organic solvents; poor in water | Soluble in aqueous/alcoholic mixtures; insoluble in non-polar organics |

| Homocoupling Rate | Moderate to High (due to high initial concentration) | Negligible (suppressed by slow-release hydrolysis) |

| Typical Yield * | 55% – 70% | 85% – 98% |

*Based on standard coupling with 4-bromoanisole using PdCl2(dppf) in THF/H2O at 85 °C.

Standard Experimental Protocol: Biphasic Cross-Coupling

Objective: Chemoselective cross-coupling of Potassium (4-benzoylphenyl)trifluoroborate with a functionalized aryl bromide to yield a rigid biaryl photophore.

Reagent Preparation & Stoichiometry

-

Nucleophile: Potassium (4-benzoylphenyl)trifluoroborate (1.10 equiv, MW: 288.12 g/mol )

-

Electrophile: Aryl bromide (1.00 equiv)

-

Catalyst: PdCl2(dppf)·CH2Cl2 (0.05 equiv, 5 mol%, MW: 816.6 g/mol )

-

Base: Cs2CO3 (3.00 equiv, MW: 325.8 g/mol )

-

Solvent System: THF / H2O (10:1 v/v, rigorously degassed)

Step-by-Step Methodology

Step 1: Reaction Setup In an oven-dried Schlenk tube or a 20 mL microwave vial equipped with a large magnetic stir bar, charge the aryl bromide (1.0 mmol), Potassium (4-benzoylphenyl)trifluoroborate (317 mg, 1.1 mmol), PdCl2(dppf)·CH2Cl2 (40.8 mg, 0.05 mmol), and Cs2CO3 (977 mg, 3.0 mmol). Causality: The use of a large stir bar is critical. This is a biphasic reaction; the organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and the trifluoroborate salt. Vigorous stirring maximizes the interfacial surface area where transmetalation occurs.

Step 2: Atmosphere Exchange Seal the reaction vessel with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Palladium(0) intermediates formed during the catalytic cycle are highly susceptible to oxidation. Strict anaerobic conditions prevent catalyst deactivation and the formation of palladium black.

Step 3: Solvent Addition Via syringe, add Argon-sparged THF (10 mL) followed by Argon-sparged deionized H2O (1 mL). Causality: The inclusion of water is an absolute requirement. Without water, the -BF3K group cannot hydrolyze into the active -B(OH)2 species, and transmetalation will fail entirely.

Step 4: Thermal Activation Replace the septum with a Teflon-lined crimp cap under a positive flow of Argon. Submerge the vessel in a pre-heated oil bath at 85 °C. Stir vigorously (≥800 rpm) for 12–18 hours.

Step 5: Self-Validating Reaction Monitoring Monitor the reaction via LC-MS or TLC. Validation Checkpoint: Due to the slow-release mechanism, the reaction kinetics may appear slower in the first 2 hours compared to free boronic acids. Do not quench the reaction prematurely. The presence of the active boronic acid intermediate can sometimes be temporarily observed by LC-MS (M+H corresponding to the boronic acid mass) before it is consumed in the coupling cycle.

Step 6: Workup & Isolation

-

Cool the reaction to room temperature.

-

Dilute the biphasic mixture with Ethyl Acetate (20 mL) and quench with H2O (10 mL).

-

Separate the layers. Extract the aqueous phase with Ethyl Acetate (2 × 15 mL).

-

Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL).

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure benzophenone-functionalized biaryl product.

Troubleshooting & Optimization

-

Issue: Incomplete Conversion of Aryl Halide

-

Causality: The hydrolysis of the trifluoroborate salt may be too slow, starving the catalytic cycle of the active transmetalation agent.

-

Intervention: Increase the water content slightly (e.g., 5:1 THF/H2O) or switch to a more protic solvent system such as EtOH/H2O. If the aryl halide is sterically hindered, upgrade the catalyst system to Pd(OAc)2 paired with a Buchwald ligand like XPhos or RuPhos.

-

-

Issue: Formation of Ar-Ar Homocoupling Byproducts

-

Causality: Homocoupling in trifluoroborate systems is almost exclusively driven by the presence of molecular oxygen, which acts as an oxidant for the palladium intermediate.

-

Intervention: Re-evaluate the degassing protocol. Ensure solvents are sparged with Argon for a minimum of 30 minutes, or employ the freeze-pump-thaw method for absolute deoxygenation.

-

-

Issue: Reagent Sequestration / Precipitation

-

Causality: Cs2CO3 and the potassium salt can crash out if the solvent ratio shifts due to evaporation at high temperatures.

-

Intervention: Ensure the reaction vessel is hermetically sealed. If precipitation occurs mid-reaction, adding an additional 0.5 mL of degassed water can re-solubilize the salts and restart the coupling interface.

-

References

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424-8429.[Link]